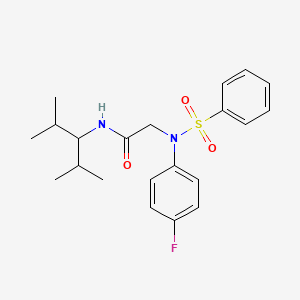
3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile, also known as PDPN, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit the Akt/mTOR signaling pathway. 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile has also been shown to inhibit the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
In addition to its antitumor and anti-inflammatory properties, 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile has been found to have other biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and decrease the production of nitric oxide. 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile has also been found to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile is its versatility in research applications. It can be used in vitro and in vivo studies and has been shown to be effective in various animal models. However, one limitation of 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile is its low solubility in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for research on 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile's ability to cross the blood-brain barrier makes it a promising candidate for drug delivery to the central nervous system. Further research is needed to fully understand the mechanism of action of 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile involves the reaction of 3-phenyl-4,5-dihydro-1H-pyrazole with acrylonitrile in the presence of a catalyst. This reaction results in the formation of 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile as a yellow solid with a melting point of 121-123°C. The purity of the compound can be increased through recrystallization.
Aplicaciones Científicas De Investigación
3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile has been studied for its potential as a therapeutic agent in various fields of research. It has been shown to possess antitumor, anti-inflammatory, and antioxidant properties. In cancer research, 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 3-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
3-(5-phenyl-3,4-dihydropyrazol-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-8-4-9-15-10-7-12(14-15)11-5-2-1-3-6-11/h1-3,5-6H,4,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUQLMOFTYWBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5092293.png)
![1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5092295.png)
![1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5092300.png)

![4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5092310.png)
![2-chloro-4-nitro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5092331.png)
![N-{5-[(2-methoxy-5-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5092336.png)

![8-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5092355.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylacetamide](/img/structure/B5092360.png)

![2-ethoxy-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5092383.png)

![1-benzyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5092410.png)